1-Oxa-8-azaspiro[5.5]undecane hydrochloride
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Overview
Description
1-Oxa-8-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Oxa-8-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Oxa-8-azaspiro[5.5]undecane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where reagents like sodium azide or alkyl halides are used
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Oxa-8-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids in Mycobacterium tuberculosis, thereby inhibiting bacterial growth . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, blocking its function and leading to the desired biological effect .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[5.5]undecane hydrochloride can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different biological activities and synthetic routes.
8-Oxa-1-azaspiro[5.5]undecane: Another spirocyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of atoms within the ring system, which imparts unique reactivity and biological activity .
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-7-11-9(4-1)5-3-6-10-8-9;/h10H,1-8H2;1H |
InChI Key |
MXMAMFGHZQAMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCCNC2.Cl |
Origin of Product |
United States |
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